molecular formula C18H12Cl2N2O4S B2835189 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 554423-02-8

3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2835189
CAS No.: 554423-02-8
M. Wt: 423.26
InChI Key: JTUFODURIPWXFG-UHFFFAOYSA-N
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Description

The compound 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring an imidazolidin-4-one core substituted with a 2,4-dichlorobenzoyl group at position 3 and a 4-hydroxy-3-methoxyphenylmethylidene moiety at position 3. While explicit data on its applications are unavailable in the provided evidence, structurally related imidazolidinone derivatives are often explored in medicinal chemistry for their enzyme inhibitory or antimicrobial properties .

Properties

IUPAC Name

(5Z)-3-(2,4-dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4S/c1-26-15-7-9(2-5-14(15)23)6-13-17(25)22(18(27)21-13)16(24)11-4-3-10(19)8-12(11)20/h2-8,23H,1H3,(H,21,27)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFODURIPWXFG-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the condensation of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Dichlorobenzoyl Group: This step involves the acylation of the imidazolidinone core with 2,4-dichlorobenzoyl chloride under basic conditions.

    Addition of the Hydroxy-Methoxyphenyl Group: The final step is the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Research Findings and Methodologies

Structural Characterization

  • X-ray Crystallography : Analogs like CID 5677992 and CID 5680201 have been characterized using single-crystal X-ray diffraction (e.g., R factor = 0.055 for a related compound in ). Software such as SHELXL (for refinement) and ORTEP (for visualization) are commonly employed .

Biological Activity

The compound 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one , identified by its CAS number 554423-02-8 , is a novel imidazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅Cl₂N₃O₃S
  • Molecular Weight : 423.27 g/mol

This compound features a unique structure that includes a dichlorobenzoyl group and a methoxyphenyl moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor properties. Specifically, research indicates that:

  • Mechanism of Action : The compound interacts with DNA, primarily binding in the minor groove, which inhibits tumor cell proliferation. This interaction is crucial for its antitumor efficacy.
  • Cell Lines Tested : The compound has shown promising results against various human lung cancer cell lines, including A549 and HCC827, with IC50 values indicating effective cytotoxicity.
Cell LineIC50 (μM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties:

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Studies

  • Study on Antitumor Activity :
    • A study involving the assessment of various derivatives showed that the imidazolidinone scaffold was particularly effective in inhibiting cell growth in both 2D and 3D culture systems.
    • The findings indicated a dose-dependent response with lower toxicity towards normal lung fibroblast cells compared to cancerous cells.
  • Study on Antimicrobial Efficacy :
    • In a comparative study of several compounds, the target compound demonstrated superior antimicrobial effects against resistant strains of bacteria, suggesting potential for clinical applications in treating infections.

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